N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide
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Overview
Description
N-[2-(Cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide is an aromatic amide and a member of furans. It has a role as an anticoronaviral agent.
Scientific Research Applications
Synthesis and Properties
- The synthesis process of similar compounds, like N-(Quinolin-6-yl)furan-2-carboxamide, involves coupling quinoline-6-amine with furan-2-carbonyl chloride and further treatments leading to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. This synthesis pathway could provide insights into the potential methods of synthesizing N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide (El’chaninov & Aleksandrov, 2017).
Reactivity and Electrophilic Substitution
- Similar furan-carboxamide compounds have been subjected to various electrophilic substitution reactions, providing a framework for understanding how this compound might react under similar conditions (Aleksandrov & El’chaninov, 2017).
Potential Therapeutic Applications
- The synthesis and structure-based optimization of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with some structural similarities, have demonstrated its utility as a potent noncovalent small molecule inhibitor with potential therapeutic applications (Zhou et al., 2008). This suggests the possibility of this compound having therapeutic potential as well.
Molecular Interactions and Computational Studies
- Studies involving compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide have utilized computational chemistry methods to investigate their molecular interactions, offering a model for predicting the behavior of this compound in various environments (Jayarajan et al., 2019).
Properties
Molecular Formula |
C26H29N3O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-18(2)19-11-13-22(14-12-19)29(26(31)23-10-6-16-32-23)24(20-7-5-15-27-17-20)25(30)28-21-8-3-4-9-21/h5-7,10-18,21,24H,3-4,8-9H2,1-2H3,(H,28,30) |
InChI Key |
NJGXLQREENWGGR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCC3)C(=O)C4=CC=CO4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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